molecular formula C19H25BrN2O7 B4149640 acetic acid;methyl 4-(3-bromo-5-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

acetic acid;methyl 4-(3-bromo-5-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B4149640
M. Wt: 473.3 g/mol
InChI Key: LNJFKBQQMFUMND-UHFFFAOYSA-N
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Description

Methyl 4-(3-bromo-5-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate acetate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;methyl 4-(3-bromo-5-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Bromination and Methoxylation: The aromatic ring is brominated and methoxylated using bromine and methanol, respectively, under controlled conditions to ensure selective substitution.

    Esterification: The final step involves the esterification of the carboxylate group with acetic anhydride to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives, which may have different biological activities.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Amino or thio derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor agonists/antagonists. The pyrimidine ring is a common feature in many biologically active molecules, making this compound a valuable starting point for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features suggest it may interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of acetic acid;methyl 4-(3-bromo-5-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate likely involves interactions with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact mechanism would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-bromo-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
  • Methyl 4-(3-bromo-4-propoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
  • Methyl 4-(3-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Uniqueness

The uniqueness of acetic acid;methyl 4-(3-bromo-5-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the methoxy and propoxy groups provide steric and electronic effects that can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

acetic acid;methyl 4-(3-bromo-5-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O5.C2H4O2/c1-5-6-25-15-11(18)7-10(8-12(15)23-3)14-13(16(21)24-4)9(2)19-17(22)20-14;1-2(3)4/h7-8,14H,5-6H2,1-4H3,(H2,19,20,22);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJFKBQQMFUMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Br)C2C(=C(NC(=O)N2)C)C(=O)OC)OC.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BrN2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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acetic acid;methyl 4-(3-bromo-5-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Reactant of Route 2
acetic acid;methyl 4-(3-bromo-5-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Reactant of Route 3
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acetic acid;methyl 4-(3-bromo-5-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
acetic acid;methyl 4-(3-bromo-5-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Reactant of Route 5
acetic acid;methyl 4-(3-bromo-5-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Reactant of Route 6
acetic acid;methyl 4-(3-bromo-5-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

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